

Spectroscopic Analysis of Levopimaric Acid: A Technical Guide

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Compound of Interest

Compound Name: Levopimaric acid

Cat. No.: B191702

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Introduction: **Levopimaric acid** is a naturally occurring abietane-type diterpenoid resin acid and a major constituent of pine oleoresin.[1] With the chemical formula $C_{20}H_{30}O_2$, it plays a significant role in the chemical defense mechanisms of conifers.[1] Its unique structure, featuring a conjugated diene system and a carboxylic acid moiety, gives rise to a distinct spectroscopic fingerprint. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **Levopimaric acid**, intended for researchers and professionals in natural product chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. The 1H and ^{13}C NMR spectra of **Levopimaric acid** reveal the key structural features of its tricyclic system. The data presented below is compiled from analyses of abietane diterpenoids and represents the characteristic chemical shifts for **Levopimaric acid**. [2][3][4][5]

1H NMR Spectroscopic Data

The proton NMR spectrum of **Levopimaric acid** is characterized by signals for its methyl groups, olefinic protons of the conjugated diene, and various methylene and methine protons within the fused ring system.

Proton (Position)	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-14	~5.8	d	~8.0
H-7	~5.3	s	
H-15	~2.9	sept	~7.0
H-16, H-17 (Isopropyl CH ₃)	~1.05	d	~7.0
H-18 (C-4 CH ₃)	~1.2	s	
H-19 (C-4 CH ₃)	~0.9	s	
H-20 (C-10 CH ₃)	~0.85	s	
COOH	> 12.0	br s	

Note: Chemical shifts are referenced to TMS ($\delta = 0$ ppm) and can vary slightly depending on the solvent used.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides a count of all unique carbon atoms and information about their chemical environment. The spectrum of **Levopimaric acid** will show 20 distinct signals corresponding to its molecular formula.

Carbon (Position)	Chemical Shift (δ , ppm)
C-1	~38.5
C-2	~18.5
C-3	~41.5
C-4	~33.5
C-5	~50.0
C-6	~120.5
C-7	~135.0
C-8	~148.0
C-9	~46.0
C-10	~37.0
C-11	~25.0
C-12	~29.5
C-13	~146.0
C-14	~118.0
C-15	~33.0
C-16	~21.0
C-17	~21.0
C-18 (COOH)	~184.0
C-19	~28.0
C-20	~16.0

Note: Chemical shifts are referenced to TMS ($\delta = 0$ ppm) and can vary slightly depending on the solvent used.^{[4][5]}

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **Levopimaric acid** is dominated by absorptions from the carboxylic acid and the conjugated diene functional groups.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode	Intensity
2500-3300	Carboxylic Acid (O-H)	Stretching	Strong, Very Broad
2850-3000	Alkane (C-H)	Stretching	Medium
~1690	Carboxylic Acid (C=O)	Stretching	Strong
~1640	Alkene (C=C)	Stretching (Conjugated)	Medium
~1460	Alkane (C-H)	Bending	Medium
1320-1210	Carboxylic Acid (C-O)	Stretching	Strong
950-910	Carboxylic Acid (O-H)	Bending	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern. For **Levopimaric acid** (C₂₀H₃₀O₂), the molecular weight is 302.45 g/mol .[\[9\]](#)

m/z (Mass-to-Charge Ratio)	Proposed Fragment	Interpretation
302	[M] ⁺	Molecular Ion
287	[M - CH ₃] ⁺	Loss of a methyl radical
257	[M - COOH] ⁺	Loss of the carboxyl group
241	[M - COOH - CH ₄] ⁺	Subsequent loss of methane
121	[C ₉ H ₁₃] ⁺	Fragment from retro-Diels-Alder reaction

Note: The fragmentation pattern can be influenced by the ionization technique used (e.g., Electron Ionization - EI).[\[10\]](#)[\[11\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a diterpenoid like **Levopimaric acid**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of purified **Levopimaric acid** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - For ^1H NMR, typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - For ^{13}C NMR, use proton decoupling to simplify the spectrum. Typical parameters include a 45° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to achieve adequate signal-to-noise ratio.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the TMS signal.

IR Spectroscopy Protocol

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid, purified **Levopimaric acid** directly onto the ATR crystal of an FTIR spectrometer. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, data is collected over a range of $4000\text{-}400\text{ cm}^{-1}$.

- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

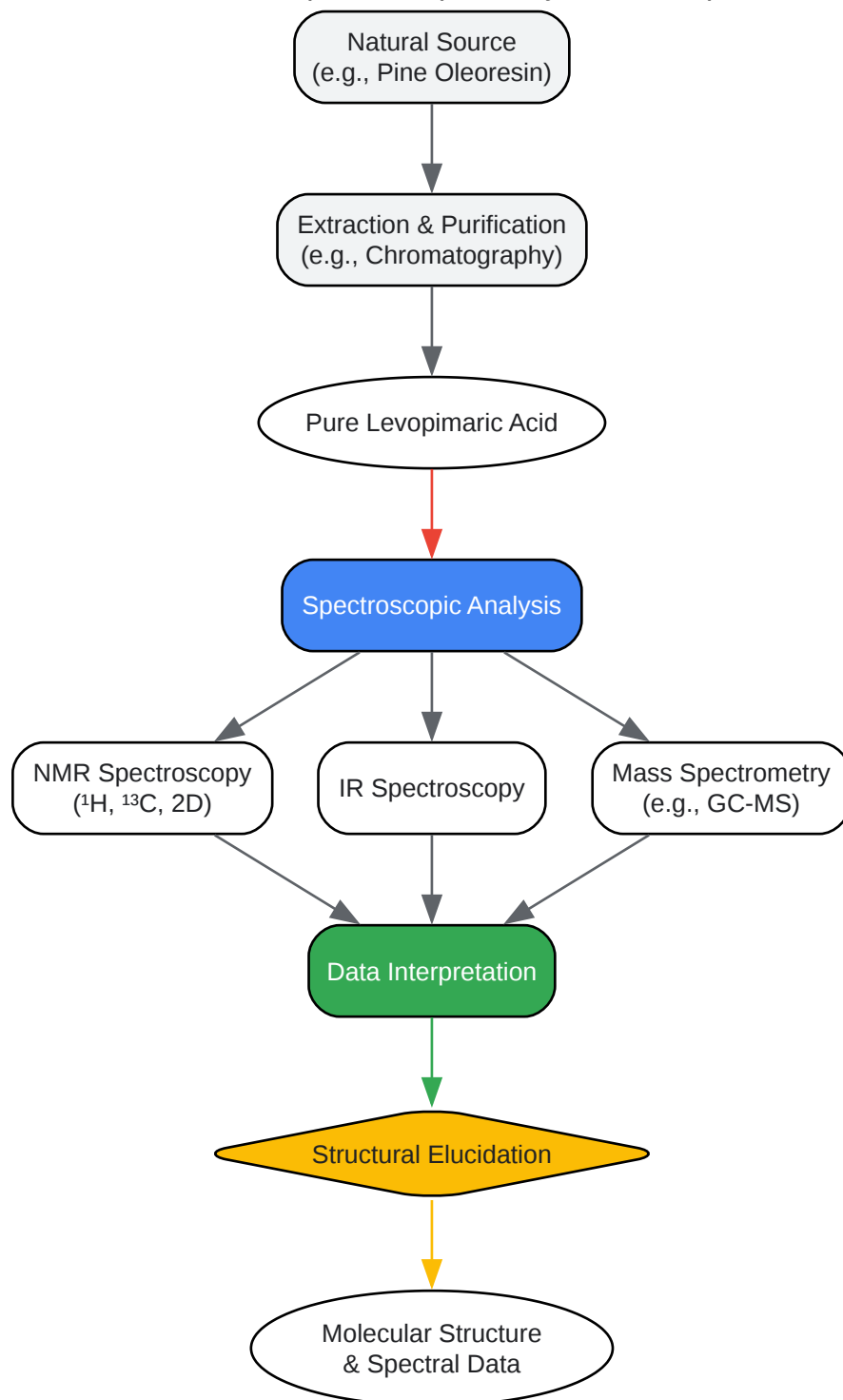
Mass Spectrometry Protocol (GC-MS)

- Sample Preparation: Prepare a dilute solution of **Levopimaric acid** (or its methyl ester derivative for better volatility) in a suitable organic solvent (e.g., dichloromethane, hexane).
- Gas Chromatography (GC): Inject a small volume (e.g., 1 μ L) of the sample solution into the GC system. The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 column). A typical temperature program might start at 100°C, ramp up to 280°C, and hold for several minutes to ensure elution of the compound.
- Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically using Electron Ionization at 70 eV). The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern to known patterns for related compounds or use it to deduce structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like **Levopimaric acid**.

General Workflow for Spectroscopic Analysis of Levopimaric Acid

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Caption: Workflow for the isolation and spectroscopic characterization of **Levopimaric acid**.

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